tert-Butyl 2-bromo-5-ethoxybenzoate
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Overview
Description
tert-Butyl 2-bromo-5-ethoxybenzoate: is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and an ethoxy group attached to a benzoate moiety. It is commonly used in organic synthesis and various chemical reactions due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromo-5-ethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of 2-ethoxybenzoic acid followed by esterification with tert-butyl alcohol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step can be carried out using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-5-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding benzoate derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions
Major Products Formed:
Substitution Reactions: Formation of substituted benzoates with various functional groups.
Reduction Reactions: Formation of the corresponding benzoate derivative.
Oxidation Reactions: Formation of 2-bromo-5-ethoxybenzoic acid
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-5-ethoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of brominated benzoates on cellular processes and enzyme activities. It may also serve as a probe for investigating the interactions between small molecules and biological macromolecules .
Medicine: Its structural features make it a valuable scaffold for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the synthesis of polymers, resins, and other materials. It can also be employed as a reagent in various chemical processes, including catalysis and material science .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may undergo nucleophilic substitution or other reactions at specific sites, leading to the formation of active intermediates that exert biological effects .
Comparison with Similar Compounds
- tert-Butyl 2-bromo-5-methoxybenzoate
- tert-Butyl 2-bromo-5-propoxybenzoate
- tert-Butyl 2-bromo-5-butoxybenzoate
Comparison: tert-Butyl 2-bromo-5-ethoxybenzoate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the alkoxy group can influence the compound’s solubility, reactivity, and biological activity. For example, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications .
Properties
IUPAC Name |
tert-butyl 2-bromo-5-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-5-16-9-6-7-11(14)10(8-9)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGVFCJSZSPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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